molecular formula C19H18ClF3N4O B4944417 3-(2-chlorophenyl)-5-methyl-N-[(oxolan-2-yl)methyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

3-(2-chlorophenyl)-5-methyl-N-[(oxolan-2-yl)methyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4944417
M. Wt: 410.8 g/mol
InChI Key: ZWJHQPXBYJYBIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(2-chlorophenyl)-5-methyl-N-[(oxolan-2-yl)methyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • 3-position: A 2-chlorophenyl group, providing steric and electronic modulation.
  • 5-position: A methyl substituent, enhancing metabolic stability.
  • 2-position: A trifluoromethyl (CF₃) group, contributing to electron-withdrawing effects and lipophilicity.
  • 7-position: An oxolan-2-ylmethylamine side chain, influencing solubility and target binding.

This scaffold is structurally related to anti-mycobacterial and anti-Wolbachia agents reported in recent literature . Below, we compare its features with analogous pyrazolo[1,5-a]pyrimidines.

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF3N4O/c1-11-9-15(24-10-12-5-4-8-28-12)27-18(25-11)16(17(26-27)19(21,22)23)13-6-2-3-7-14(13)20/h2-3,6-7,9,12,24H,4-5,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJHQPXBYJYBIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC3CCCO3)C(F)(F)F)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-chlorophenyl)-5-methyl-N-[(oxolan-2-yl)methyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and pyrimidines, under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step may involve a nucleophilic aromatic substitution reaction using a chlorinated aromatic compound.

    Addition of the methyl group: Methylation can be performed using methylating agents like methyl iodide or dimethyl sulfate.

    Attachment of the oxolan-2-ylmethyl group: This can be achieved through alkylation reactions using oxirane derivatives.

    Incorporation of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Chlorination at Position 7

The 7-hydroxyl group of the pyrimidinone intermediate is replaced with chlorine to enhance reactivity:

  • Reagent : Phosphorus oxychloride (POCl₃) with tetramethylammonium chloride (TMAC) .

  • Product : 7-chloropyrazolo[1,5-a]pyrimidine (10a ), a versatile intermediate for nucleophilic substitution.

  • Yield : ~85–90% under optimized conditions .

Amination at Position 7

The 7-chloro intermediate undergoes nucleophilic substitution with amines:

  • Reaction : 10a reacts with (oxolan-2-yl)methylamine to introduce the N-[(oxolan-2-yl)methyl] group.

  • Conditions : Heated in acetonitrile or DMF with a base (e.g., K₂CO₃) .

  • Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing groups (e.g., trifluoromethyl).

Trifluoromethylation at Position 2

The trifluoromethyl group is introduced via:

  • Method A : Direct cyclization using trifluoromethyl-containing precursors (e.g., CF₃-acetylene) during core synthesis .

  • Method B : Post-functionalization via halogen exchange (e.g., Cl → CF₃ using CuI/CF₃SiMe₃) .

Key Data :

MethodReagentsYieldRef.
ACF₃-acetylene, Pd catalysis65%
BCuI, CF₃SiMe₃, DMF58%

Functionalization of the 2-Chlorophenyl Group

The 2-chlorophenyl substituent is typically introduced early in the synthesis:

  • Pre-functionalized pyrazole : 3-(2-chlorophenyl)-1H-pyrazol-5-amine serves as the starting material .

  • Coupling reactions : Suzuki-Miyaura cross-coupling post-core formation (e.g., using Pd(OAc)₂, SPhos) .

Stability and Reactivity Insights

  • Acid sensitivity : The oxolane (tetrahydrofuran) moiety hydrolyzes under strong acidic conditions (pH < 2) .

  • Thermal stability : Decomposition observed above 250°C via thermogravimetric analysis (TGA) .

  • Electrophilic substitution : The trifluoromethyl group directs electrophiles to the para position of the pyrimidine ring .

Challenges and Optimization

  • Low yields in trifluoromethylation : Additives like 1,10-phenanthroline improve Cu-mediated reactions .

  • Regioselectivity : Electron-withdrawing groups (e.g., CF₃) favor substitution at position 7 over position 5 .

Scientific Research Applications

Structural Characteristics

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity. The presence of the chlorophenyl and trifluoromethyl groups enhances its pharmacological profile.

Anticancer Activity

Research indicates that compounds similar to 3-(2-chlorophenyl)-5-methyl-N-[(oxolan-2-yl)methyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine exhibit potent anticancer properties. For instance, studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in tumor growth and survival .

MEK Inhibition

This compound has been identified as a potential inhibitor of the MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase) pathway, which is crucial in cancer cell signaling. MEK inhibitors are being actively researched for their ability to treat cancers driven by RAS mutations .

Neurological Disorders

The structural features of this compound suggest potential applications in treating neurological disorders. The oxolane moiety may enhance blood-brain barrier permeability, allowing for effective delivery to central nervous system targets . Preliminary studies indicate that similar compounds can modulate neurotransmitter systems, which could be beneficial in conditions like depression or anxiety .

Antimicrobial Properties

Emerging research has highlighted the antimicrobial effects of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have shown activity against various bacterial strains, suggesting their potential use as novel antibiotics .

Case Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the efficacy of a related pyrazolo[1,5-a]pyrimidine compound in vitro and in vivo against melanoma cells. The results demonstrated significant tumor reduction in animal models and highlighted the compound's ability to induce apoptosis through caspase activation pathways .

Case Study 2: MEK Inhibition

In a patent application detailing the synthesis and biological evaluation of MEK inhibitors, researchers reported that derivatives of pyrazolo[1,5-a]pyrimidine exhibited IC50 values in the nanomolar range against MEK enzymes. These findings support further development for targeted cancer therapies .

Case Study 3: Neurological Applications

A pharmacological study investigated the effects of a structurally similar compound on anxiety-like behaviors in rodent models. The results indicated a reduction in anxiety behaviors, suggesting that compounds with similar structures could be developed for treating anxiety disorders .

Mechanism of Action

The mechanism of action of “3-(2-chlorophenyl)-5-methyl-N-[(oxolan-2-yl)methyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine” depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired therapeutic effect. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position aryl group significantly impacts biological activity. Key analogs include:

Compound 3-Substituent Biological Activity (if reported) Reference
Target Compound 2-Chlorophenyl Not explicitly reported (structural focus) N/A
Compound 47 () 4-Fluorophenyl Anti-mycobacterial (MIC: <1 µg/mL)
Compound 49 () 4-Fluorophenyl Improved microsomal stability
4-Chlorophenyl N/A (structural analog)

Key Insight : The 4-fluorophenyl group in analogs enhances activity against Mycobacterium tuberculosis (M.tb) due to optimal electronic effects . The target’s 2-chlorophenyl may introduce steric hindrance but retain halogen-mediated binding.

Substituent Variations at the 5-Position

The 5-position modulates steric bulk and metabolic stability:

Compound 5-Substituent Impact on Properties Reference
Target Compound Methyl Balances lipophilicity and stability N/A
Compound 50 () Phenyl Increased potency but higher logP
Methyl Similar to target
tert-Butyl Enhanced metabolic stability

Key Insight : Methyl groups at the 5-position are common in active analogs, while bulkier groups (e.g., tert-butyl) improve microsomal stability but may reduce solubility .

Substituent Variations at the 2-Position

The 2-position CF₃ group distinguishes the target compound:

Compound 2-Substituent Electronic Effects Reference
Target Compound Trifluoromethyl Strong electron-withdrawing, ↑ lipophilicity N/A
Ethyl Electron-donating, ↓ metabolic stability
Trifluoromethyl Similar to target (anti-tubercular focus)

Key Insight : The CF₃ group enhances resistance to oxidative metabolism and may improve target affinity through hydrophobic interactions .

Amine Side Chain Modifications at the 7-Position

The oxolan-2-ylmethyl group is compared to other N-substituents:

Compound 7-Substituent Solubility/Binding Effects Reference
Target Compound Oxolan-2-ylmethyl Moderate solubility (cyclic ether) N/A
Compound 47 () 6-Methylpyridin-2-ylmethyl ↑ H-bonding potential (pyridine N)
Morpholinylpropyl ↑ Solubility (polar morpholine)
Cyclohexyl ↑ Lipophilicity, ↓ aqueous solubility

Key Insight : Pyridinylmethyl groups (e.g., in Compound 47) improve potency against M.tb, while morpholinylpropyl () enhances solubility. The target’s oxolane group may offer a balance between permeability and solubility .

Research Findings and Implications

  • Anti-Mycobacterial Activity : Analogs with 4-fluorophenyl and pyridinylmethyl groups (e.g., Compound 47) exhibit MIC values <1 µg/mL against M.tb . The target’s 2-chlorophenyl may reduce activity but merits empirical testing.
  • hERG Liability : Pyridinylmethyl-substituted analogs show reduced hERG channel binding, a critical safety parameter . The oxolane group’s impact on hERG requires evaluation.
  • Microsomal Stability : Methyl and tert-butyl substituents at the 5-position correlate with improved stability in liver microsomes .

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-[(oxolan-2-yl)methyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structure and Properties

The structural formula of the compound can be represented as follows:

C15H15ClF3N3O\text{C}_{15}\text{H}_{15}\text{ClF}_3\text{N}_3\text{O}

This structure includes:

  • A trifluoromethyl group, which is known to enhance biological activity.
  • An oxolane moiety that may contribute to its pharmacokinetic properties.

Biological Activity Overview

The biological activities associated with pyrazolo[1,5-a]pyrimidines include:

  • Anticancer Activity : Several derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Activity : Some compounds exhibit antibacterial effects against various pathogens.
  • Antiviral Activity : Certain analogs have been noted for their efficacy against viral infections.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a series of synthesized compounds were evaluated for their cytotoxic effects on human breast cancer cell lines (MCF-7 and MDA-MB-231) using the MTT assay. The results indicated that specific derivatives led to a significant reduction in cell viability compared to controls, demonstrating their potential as anticancer agents .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
4aMDA-MB-23125Induction of apoptosis
4bMCF-730Inhibition of cell cycle progression
P19MDA-MB-45320Targeting mitochondrial pathways

Antimicrobial Activity

The antimicrobial properties of this compound class were investigated against Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibited significant inhibitory effects on bacterial growth, suggesting their potential as novel antimicrobial agents .

Table 2: Antimicrobial Activity Data

Compound IDBacterial StrainMIC (µg/mL)Activity Type
10Bacillus cereus32Antibacterial
10Micrococcus luteus128Antibacterial

The mechanisms through which these compounds exert their biological effects are varied:

  • Inhibition of Enzymatic Pathways : Some derivatives inhibit key enzymes involved in cancer cell metabolism or bacterial survival.
  • Induction of Apoptosis : Certain compounds trigger apoptotic pathways in cancer cells.
  • Disruption of Viral Replication : Analogous structures have been shown to interfere with viral fusion processes .

Case Study 1: Anticancer Efficacy

In a study involving a series of pyrazolo[1,5-a]pyrimidines, researchers found that a specific derivative led to a significant decrease in tumor size in xenograft models. The compound showed selective toxicity towards cancer cells while sparing normal cells, indicating its therapeutic potential .

Case Study 2: Antimicrobial Screening

A derivative was tested against clinical isolates of resistant bacterial strains and demonstrated superior efficacy compared to standard antibiotics. This suggests that modifications in the pyrazolo[1,5-a]pyrimidine scaffold can yield potent antimicrobial agents .

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis requires multi-step optimization, including cyclization of the pyrazolo[1,5-a]pyrimidine core and selective functionalization of substituents. Catalysts (e.g., palladium for cross-coupling), solvents (polar aprotic like DMF), and controlled temperatures (70–100°C) are critical for yield and purity. Post-synthesis purification via column chromatography or HPLC is recommended to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Verify substituent positions (e.g., trifluoromethyl at C2, oxolane methyl at N7).
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., C20H18ClF3N4O).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or bond angles, as demonstrated for analogous pyrazolo[1,5-a]pyrimidines .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Enzyme inhibition : Screen against kinases (e.g., KDR) using fluorescence-based assays (IC50 determination).
  • Anticancer activity : Test in vitro cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Solubility/pharmacokinetics : Assess logP (octanol-water partition) and bioavailability using Caco-2 cell models .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for scaled synthesis?

Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Tools like Gaussian or ORCA can predict activation energies, while machine learning (e.g., ICReDD’s platform) identifies optimal solvent/catalyst combinations. This reduces trial-and-error experimentation .

Q. What strategies resolve contradictions in enzyme inhibition data across studies?

  • Dose-response refinement : Test broader concentration ranges (nM–µM) to account for non-linear effects.
  • Off-target profiling : Use proteome-wide affinity chromatography to identify unintended targets.
  • Structural analogs : Compare with derivatives (e.g., 3-(4-chlorophenyl) variants) to isolate substituent-specific effects .

Q. How does crystallography inform structure-activity relationships (SAR)?

Single-crystal XRD reveals bond lengths, angles, and packing interactions. For example, the trifluoromethyl group in analogous compounds forms CH···F hydrogen bonds, stabilizing target binding. Compare with methyl or chloro substituents to quantify steric/electronic contributions .

Q. What in vivo models are appropriate for neuropharmacological studies?

  • Rodent models : Assess blood-brain barrier penetration via microdialysis.
  • Behavioral assays : Use Morris water maze (cognitive effects) or forced swim test (antidepressant potential).
  • Metabolite profiling : LC-MS/MS to track parent compound and metabolites in plasma/brain tissue .

Methodological Challenges & Solutions

Q. How to address low yield in the final coupling step?

  • Alternative coupling reagents : Replace EDCl/HOBt with PyBOP or HATU for better activation.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hrs conventional).
  • Protecting groups : Temporarily shield reactive sites (e.g., Boc on the oxolane amine) .

Q. What analytical techniques differentiate polymorphic forms?

  • DSC (Differential Scanning Calorimetry) : Detect melting point variations.
  • PXRD (Powder X-ray Diffraction) : Identify crystal lattice differences.
  • Raman spectroscopy : Resolve conformational polymorphs via vibrational modes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.